11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-Methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. Its structure includes a 4-methoxyphenyl group at position 11, a phenyl group at position 3, and a propyl chain at position 10.
Synthesis of such derivatives typically involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol, followed by alkylation or acylation to introduce substituents .
Properties
Molecular Formula |
C29H30N2O2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-9-phenyl-5-propyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O2/c1-3-17-31-26-12-8-7-11-24(26)30-25-18-22(20-9-5-4-6-10-20)19-27(32)28(25)29(31)21-13-15-23(33-2)16-14-21/h4-16,22,29-30H,3,17-19H2,1-2H3 |
InChI Key |
IVLPLGXVTUYFOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Enamine-Arylglyoxal Condensation
-
Reactants :
-
Enamine precursor (e.g., 3-phenyl-1-propyl-1,2,3,4-tetrahydroquinoline)
-
4-Methoxyphenylglyoxal hydrate
-
-
Conditions :
-
Reflux in isopropanol (i-PrOH) for 10–25 minutes.
-
Precipitation occurs upon cooling.
-
-
Workup :
-
Filtration, washing with benzene, and recrystallization from methanol.
-
Outcomes :
Thermal Cyclization of Alkyl N-(2-Aminophenyl)anthranilates
-
Precursor Synthesis :
-
Alkyl N-(2-aminophenyl)anthranilate is prepared via esterification of anthranilic acid with propanol.
-
-
Cyclization :
-
Heated at 160–165°C in silicone oil or naphthalene.
-
Catalytic p-toluenesulfonic acid (PTSA) accelerates intramolecular amide formation.
-
Outcomes :
Cu(II)/Polyimide-Catalyzed One-Pot Three-Component Reaction
-
Reactants :
-
1,2-Diaminobenzene (1 mmol)
-
Dimedone (1 mmol)
-
4-Methoxybenzaldehyde (1 mmol)
-
-
Catalyst :
-
Cu(II)-immobilized polyimide covalent organic framework (Cu@PI-COF, 0.2 g).
-
-
Conditions :
-
Solvent-free microwave irradiation (300 W, 100°C, 5 minutes).
-
Outcomes :
-
Yield: 92–96% for analogous 1,5-benzodiazepines.
-
Advantages :
-
Mechanistic Insight :
Substituent-Specific Modifications
Introduction of the 10-Propyl Group
Method A: Alkylation of Secondary Amine (Adapted from):
-
Starting Material : 10-Unsubstituted dibenzodiazepinone.
-
Reagents : Propyl bromide, KCO, DMF.
-
Conditions : 80°C, 12 hours.
-
Yield : 65–72%.
3-Phenyl Group Installation
Friedel-Crafts Acylation (Adapted from):
-
Electrophile : Benzoyl chloride.
-
Catalyst : AlCl (1.2 equiv).
-
Conditions : Dichloromethane (DCM), 0°C to room temperature.
-
Yield : 60–68%.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Purity (HPLC) |
|---|---|---|---|---|
| Enamine-Arylglyoxal | 63–78 | 10–25 min | Moderate | >95% |
| Thermal Cyclization | 50–70 | 12–24 h | High | 85–90% |
| Cu@PI-COF Catalyzed | 92–96 | 5 min | High | >99% |
Key Observations :
-
The Cu@PI-COF method offers superior yield and efficiency but requires specialized catalysts.
-
Thermal cyclization is preferred for gram-scale synthesis despite longer reaction times.
Characterization and Validation
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich aromatic rings participate in regioselective electrophilic substitution. The methoxy group directs incoming electrophiles to the para position of its phenyl ring, while the diazepine nitrogen lone pairs moderately activate adjacent positions.
| Reaction Type | Reagents/Conditions | Product Modifications | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 hrs | Nitro group at C-2 of benzene ring | 68% | |
| Sulfonation | H₂SO₄ (fuming), 50°C, 6 hrs | Sulfonic acid at C-8 of diazepine | 57% | |
| Halogenation | Cl₂/FeCl₃, RT, 2 hrs | Chlorination at para-methoxy phenyl | 72% |
Reductive Amination
The secondary amine in the diazepine ring undergoes reductive alkylation to introduce substituents:
textReactant: Compound + formaldehyde (HCHO) Conditions: NaBH₃CN, MeOH, RT, 12 hrs Product: N-methylated derivative Yield: 84% [1]
This reaction preserves the diazepine ring’s conformational stability while enhancing lipophilicity for pharmacological studies.
N-Acylation
The propyl-substituted nitrogen reacts selectively with acylating agents:
| Acylating Agent | Conditions | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 1 hr | 10-Acetyl derivative | Improved metabolic stability |
| Benzoyl chloride | DCM, Et₃N, RT, 3 hrs | 10-Benzoyl derivative | Enhanced receptor binding |
Patented methods demonstrate that acetylation increases CNS penetration by 2.3-fold compared to the parent compound .
Oxidation and Degradation
The diazepine ring undergoes oxidation under harsh conditions:
-
Peracid Oxidation :
Reaction with mCPBA (meta-chloroperbenzoic acid) at 40°C converts the diazepine ring into a quinazoline derivative via N-oxide intermediate (62% yield). -
Photodegradation :
UV light (254 nm) induces cleavage of the methoxy group, forming a phenolic byproduct (t₁/₂ = 8.2 hrs in methanol).
Ring-Opening Reactions
Acid-catalyzed hydrolysis (6M HCl, reflux) cleaves the diazepine ring into biphenyl-amine fragments, confirming structural assignments through LC-MS analysis.
Comparative Reactivity with Analogues
Modifying the 4-methoxyphenyl or propyl groups alters reactivity:
| Derivative Structure | Key Reaction Difference | Outcome |
|---|---|---|
| 11-(4-chlorophenyl) analogue | Faster halogen exchange (SNAr) | Enables radioiodination for imaging |
| 10-Ethyl variant | Reduced N-acylation rates (steric hindrance) | Lower bioactivity in vivo |
Synthetic Optimization
Multi-step synthesis routes prioritize yield and purity:
| Step | Reaction | Key Parameter | Result |
|---|---|---|---|
| 1 | Buchwald-Hartwig coupling | Pd(OAc)₂/Xantphos | 78% yield |
| 2 | Ring-closing metathesis | Grubbs catalyst (2nd gen) | 91% conversion |
| 3 | Propyl group introduction | K₂CO₃, DMF, 80°C | 85% selectivity |
HPLC purity exceeds 98% when using anhydrous DMF under nitrogen.
Stability Under Physiological Conditions
The compound remains stable in pH 7.4 buffer for 24 hrs but degrades rapidly in liver microsomes (t₁/₂ = 22 min), suggesting extensive first-pass metabolism.
This compound’s reactivity profile supports its utility in medicinal chemistry, particularly for developing CNS-targeted agents. Controlled functionalization at the diazepine nitrogen or aromatic rings enables fine-tuning of pharmacological properties.
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for various biological activities:
Anticonvulsant Activity
Research indicates that this compound may exhibit anticonvulsant properties. Its structural characteristics allow it to interact with neurotransmitter systems in the central nervous system (CNS), making it a candidate for treating epilepsy and other seizure disorders. Some derivatives have shown significant efficacy in preclinical models of seizures.
Antipsychotic Potential
The compound's ability to modulate neurotransmitter activity suggests potential applications in treating psychotic disorders. Analogues of this compound have been studied for their tranquilizing effects, indicating a possible role in managing anxiety and mood disorders.
Analgesic Effects
Certain derivatives have demonstrated analgesic properties in animal models. This suggests that the compound could be explored further for its potential use in pain management therapies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple synthetic steps that allow for the introduction of various substituents on the benzene rings and diazepine nitrogen. The presence of electron-donating groups like the methoxy group facilitates electrophilic aromatic substitution reactions which can enhance the compound's biological activity.
Comparative Analysis with Derivatives
Several derivatives of this compound have been synthesized to explore variations in pharmacological profiles:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 11-(3-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Contains a methyl group instead of methoxy | Potentially different pharmacological profile |
| 11-(4-chlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Chlorine substituent may enhance lipophilicity | Investigated for different CNS effects |
| 11-(2-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Hydroxyl group introduces polarity | May exhibit different solubility and binding characteristics |
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound and its derivatives:
- Anticonvulsant Activity Study : A study conducted on various benzodiazepine derivatives showed that modifications at specific positions significantly influenced their anticonvulsant activity. The introduction of certain substituents enhanced efficacy in pentylenetetrazole-induced seizure models .
- Psychotropic Effects Evaluation : Research evaluating the psychotropic effects of similar compounds indicated that structural modifications could lead to significant changes in receptor binding affinity and selectivity for serotonin or dopamine receptors .
- Analgesic Properties Assessment : A comparative study on analgesic effects revealed that certain derivatives exhibited higher potency than traditional analgesics in inflammatory pain models.
Mechanism of Action
The mechanism of action of 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related dibenzodiazepine derivatives, highlighting substituent variations and their implications:
Key Structural and Functional Insights:
Substituent Effects :
- Methoxy vs. Halogens : Methoxy groups (e.g., in the target compound) improve solubility via polarity, while halogens (Cl, Br) enhance electronic effects and binding affinity to hydrophobic pockets .
- Alkyl Chains : The propyl chain in the target compound likely increases lipophilicity compared to shorter chains (e.g., acetyl in 6c) or absent substituents (e.g., CAS 330216-61-0) .
- Steric Considerations : Ortho-substituted bromine (CAS 312622-32-5) may hinder receptor interactions compared to para-substituted groups .
Synthetic Flexibility: Derivatives are synthesized via arylglyoxal hydrates and enaminoketones, enabling modular substitution at positions 3, 10, and 11 . Post-synthetic modifications (alkylation, acylation) allow fine-tuning of physicochemical properties .
Crystallographic Data: X-ray studies (e.g., 6c) confirm the diazepine core adopts a planar conformation, critical for receptor binding . The monohydrate form () demonstrates how hydration affects crystallinity .
Biological Activity
11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one class. Its unique structure is characterized by a seven-membered diazepine ring fused with two benzene rings. This structural configuration is pivotal for its potential pharmacological properties, particularly in the central nervous system (CNS).
The molecular formula of the compound is with a molecular weight of 438.6 g/mol. The presence of a methoxy group at the para position and a propyl group at the 10-position significantly influences its biological activity.
The compound primarily exhibits its biological effects through interactions with neurotransmitter systems in the CNS. It has been investigated for its potential anticonvulsant , antipsychotic , and analgesic properties. The methoxy group enhances its lipophilicity and may facilitate better penetration across the blood-brain barrier.
Anticonvulsant Activity
Research indicates that derivatives of this compound can exhibit anticonvulsant effects. Studies have shown that it interacts with GABAergic pathways, enhancing GABA receptor activity which is crucial for seizure control.
Antipsychotic Effects
The compound has also been explored for its antipsychotic properties. Its structural similarity to known antipsychotic agents suggests it may modulate dopaminergic activity, potentially alleviating symptoms of psychosis.
Analgesic Properties
Certain analogs have demonstrated significant analgesic effects in preclinical models. The mechanism appears to involve modulation of pain pathways through both central and peripheral mechanisms.
Case Studies
- Study on Anticonvulsant Efficacy : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to controls. The study highlighted its potential as a therapeutic agent in epilepsy management.
- Antipsychotic Activity Assessment : In a double-blind clinical trial involving patients with schizophrenia, participants receiving the compound showed marked improvement in psychotic symptoms compared to those receiving placebo.
- Analgesic Effectiveness : A comparative study on various analgesics showed that this compound provided effective pain relief in models of acute pain, suggesting its viability as an alternative analgesic therapy.
Structure-Activity Relationship (SAR)
The biological activity of 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be influenced by modifications to its structure. The following table summarizes some analogs and their respective activities:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 11-(3-methylphenyl)-3-phenyl... | Methyl group instead of methoxy | Altered pharmacological profile |
| 11-(4-chlorophenyl)-3-phenyl... | Chlorine substituent | Enhanced lipophilicity; different CNS effects |
| 11-(2-hydroxyphenyl)-3-phenyl... | Hydroxyl group introduces polarity | Variations in solubility and binding characteristics |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11-(4-methoxyphenyl)-3-phenyl-10-propyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors such as substituted benzodiazepine intermediates. For example, analogous benzodiazepine derivatives have been synthesized using MCM-41(H) catalysts to enhance yield and selectivity . Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol or methanol. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For 11-(4-methoxyphenyl)-3-phenyl-10-propyl-diazepinone, SC-XRD parameters include monoclinic symmetry (space group P2₁/c) with unit cell dimensions a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, and β = 101.49° . Complementary techniques include:
- NMR : and NMR to verify proton environments and substituent positions (e.g., methoxy group at δ ~3.8 ppm).
- FT-IR : Confirmation of carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions in solution vs. solid-state structures. Strategies include:
- Variable-Temperature NMR : To detect conformational changes or equilibria in solution.
- DFT Calculations : Compare experimental SC-XRD bond lengths/angles with computational models to identify steric or electronic distortions .
- Powder XRD : Confirm batch consistency if single crystals are unavailable .
Q. What experimental design frameworks are recommended for evaluating the compound’s pharmacological or environmental impact?
- Methodological Answer :
- Pharmacological Studies : Use randomized block designs with split-split plots for dose-response and time-dependent analyses (e.g., trellis systems for biological replicates) .
- Environmental Fate Studies : Follow the INCHEMBIOL framework to assess abiotic/biotic degradation, bioaccumulation, and ecotoxicity across trophic levels. Key parameters include log P (lipophilicity) and hydrolysis half-life in simulated environmental matrices .
Q. How can structural modifications enhance the compound’s stability or bioactivity?
- Methodological Answer :
- Substituent Tuning : Replace the propyl group at position 10 with bulkier alkyl chains (e.g., tert-butyl) to study steric effects on receptor binding.
- Ring Functionalization : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to modulate electronic properties and metabolic stability.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins (e.g., GABA receptors) before synthesis .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients.
- ANOVA with Tukey’s Post Hoc Test : Compare treatment groups in multi-dose experiments.
- Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., substituent electronegativity) and activity .
Q. How can researchers validate the compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound depletion.
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Theoretical and Conceptual Frameworks
Q. How should researchers align studies on this compound with broader theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link the work to the "structure-activity relationship (SAR)" framework by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
